4-Defluoro-2-fluoro Haloperidol Decanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

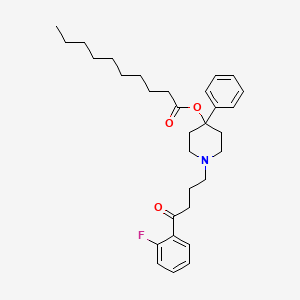

4-Defluoro-2-fluoro Haloperidol Decanoate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpiperidine core, and a decanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Defluoro-2-fluoro Haloperidol Decanoate typically involves multiple steps, starting with the preparation of the piperidine core. The key steps include:

Formation of the Piperidine Core: This is achieved through a series of reactions involving the condensation of appropriate starting materials, such as 4-phenylpiperidine and 2-fluorobenzaldehyde.

Introduction of the Oxobutyl Group: The oxobutyl group is introduced via a nucleophilic substitution reaction, where the piperidine core reacts with a suitable oxobutyl halide under basic conditions.

Esterification: The final step involves the esterification of the resulting intermediate with decanoic acid, using a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Defluoro-2-fluoro Haloperidol Decanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Amino or thiol-substituted derivatives

Aplicaciones Científicas De Investigación

4-Defluoro-2-fluoro Haloperidol Decanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-Defluoro-2-fluoro Haloperidol Decanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound with a similar fluorophenyl group, used as a precursor in polymer synthesis.

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine substitution.

Uniqueness

What sets 4-Defluoro-2-fluoro Haloperidol Decanoate apart is its unique combination of structural features, including the piperidine core, fluorophenyl group, and decanoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-Defluoro-2-fluoro Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. This compound is characterized by modifications that enhance its pharmacological properties while potentially reducing side effects associated with traditional haloperidol formulations. Understanding its biological activity is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

Chemical Structure and Pharmacokinetics

This compound is an ester formed from haloperidol and decanoic acid. The chemical structure can be represented as follows:

The pharmacokinetics of haloperidol decanoate involve slow release from the injection site, leading to prolonged plasma concentrations. After intramuscular administration, peak plasma levels are typically reached within 6 days, with a half-life of approximately 3 weeks . This extended release profile supports adherence in patients requiring long-term antipsychotic therapy.

Haloperidol decanoate acts primarily as a dopamine D2 receptor antagonist . By blocking dopamine receptors, it reduces dopaminergic overactivity associated with psychotic disorders. The modified structure of 4-defluoro-2-fluoro haloperidol may enhance receptor binding affinity and selectivity, potentially improving therapeutic outcomes while mitigating side effects such as extrapyramidal symptoms (EPS) commonly seen with antipsychotics .

Clinical Studies

Several studies have evaluated the efficacy of haloperidol decanoate compared to other antipsychotic agents:

- Efficacy in Schizophrenia : A double-blind study involving chronic schizophrenic patients demonstrated that haloperidol decanoate significantly improved symptoms compared to placebo (p < 0.05). Patients on haloperidol required less additional antipsychotic medication, indicating better control over psychotic symptoms .

- Comparison with Fluphenazine Decanoate : In a comparative trial, patients treated with haloperidol decanoate showed significant improvement in the Comprehensive Psychopathological Rating Scale (CPRS) scores after 20 weeks (p < 0.05). The incidence of EPS was similar between groups, suggesting that haloperidol decanoate may have a favorable side effect profile .

Case Studies

A review of case studies highlights the real-world application and effectiveness of haloperidol decanoate:

- Case Study 1 : A patient with treatment-resistant schizophrenia experienced reduced psychotic episodes and improved quality of life after switching to haloperidol decanoate from oral formulations. The patient reported fewer side effects and better adherence due to the less frequent dosing schedule.

- Case Study 2 : Another patient exhibited significant weight gain while on fluphenazine but maintained stable weight on haloperidol decanoate, reinforcing its utility in managing side effects associated with antipsychotic treatment .

Adverse Effects

While haloperidol decanoate is generally well-tolerated, potential adverse effects include:

- Extrapyramidal Symptoms : Although the incidence is lower than some other antipsychotics, EPS can still occur.

- Hyperprolactinemia : Increased prolactin levels can lead to sexual dysfunction and gynecomastia.

- Cardiovascular Effects : Monitoring for QT prolongation is recommended when used with other medications affecting cardiac conduction .

Propiedades

IUPAC Name |

[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRZAPWMNLBZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.